molecular formula C27H26N2O4S B2990746 1-(2,5-Dimethylbenzyl)-3'-(3,4-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide CAS No. 941882-23-1

1-(2,5-Dimethylbenzyl)-3'-(3,4-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide

Numéro de catalogue: B2990746
Numéro CAS: 941882-23-1
Poids moléculaire: 474.58
Clé InChI: FPFCFHUIKOQXMJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 1-(2,5-Dimethylbenzyl)-3'-(3,4-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide features a spirocyclic architecture combining indoline and thiazolidine-dione moieties, with two dimethyl-substituted aryl groups (2,5-dimethylbenzyl and 3,4-dimethylphenyl) and a 1',1'-dioxide modification. The dimethylaryl substituents likely enhance lipophilicity and steric bulk, influencing binding affinity and metabolic stability.

Propriétés

IUPAC Name

3-(3,4-dimethylphenyl)-1'-[(2,5-dimethylphenyl)methyl]-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4S/c1-17-9-10-19(3)21(13-17)15-28-24-8-6-5-7-23(24)27(26(28)31)29(25(30)16-34(27,32)33)22-12-11-18(2)20(4)14-22/h5-14H,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFCFHUIKOQXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4(=O)=O)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

1-(2,5-Dimethylbenzyl)-3'-(3,4-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide is a complex organic compound that has garnered interest for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C27H26N2O4S
  • Molecular Weight : 474.58 g/mol
  • Structural Features : The compound features a spiro structure that incorporates an indoline and thiazolidine moiety. This unique configuration is believed to contribute significantly to its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis often begins with indole derivatives and thiazolidine precursors.
  • Reactions : Various reaction conditions such as condensation reactions and cyclization are employed to achieve the desired spiro compound.
  • Purification : The final product is usually purified through recrystallization or chromatography techniques.

Anticancer Properties

Research indicates that 1-(2,5-Dimethylbenzyl)-3'-(3,4-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide exhibits notable anti-leukemic properties. Specifically, it has demonstrated activity against various leukemia cell lines such as P388 and L1210 in screening assays.

Table 1: Summary of Biological Activities

Activity TypeCell Lines TestedObserved Effects
Anti-leukemicP388Significant cytotoxicity
L1210Inhibition of cell proliferation
AnticancerVarious solid tumorsInduction of apoptosis

The mechanism by which this compound exerts its biological effects is an area of active research. Preliminary studies suggest that it may interact with various biological targets involved in cell proliferation and apoptosis pathways. This includes potential inhibition of specific enzymes or receptors related to cancer cell growth . Molecular docking simulations have been utilized to elucidate these interactions further.

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

  • In Vitro Studies : A study demonstrated that derivatives of this compound showed promising anticancer effects in vitro, indicating its potential application in cancer therapy.
  • Animal Models : Preliminary animal studies are underway to evaluate the efficacy and safety profile of this compound in vivo.

Future Directions

Given its promising biological activity, further research is warranted to explore:

  • Clinical Trials : Conducting clinical trials to establish the safety and efficacy of this compound in humans.
  • Derivatives Exploration : Investigating structural modifications to enhance biological activity and reduce toxicity.
  • Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its anticancer effects.

Comparaison Avec Des Composés Similaires

Key Observations:

  • Synthetic Accessibility : Compound 6’s 34% yield suggests challenges in synthesizing bulky or long-chain derivatives. The target’s methyl groups may improve solubility during synthesis compared to dodecylthio chains.
  • Electronic Effects : The methoxy group in E897-0073 is electron-donating, whereas the target’s methyl groups are neutral, possibly altering binding interactions in biological targets.

Spirothiazolidine-Dione Analogs

E897-0073 exemplifies spirothiazolidine-diones with moderate logP (~4.26), making it suitable for central nervous system (CNS) targets due to balanced blood-brain barrier penetration . The target compound’s higher logP (>5) may favor peripheral targets or require formulation adjustments to mitigate solubility limitations.

Thiophene-1,1-Dioxide Derivatives

Compound 6 from demonstrates the reactivity of nitro and dodecylthio groups in nucleophilic substitutions . While structurally distinct from the target, its 1,1-dioxide moiety highlights the stability and electronic effects of sulfone groups, which may parallel the target’s thiazolidine-dioxide system.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.